

physical properties of 1-Iodo-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Iodo-3-(trifluoromethoxy)benzene
Cat. No.:	B177675

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **1-Iodo-3-(trifluoromethoxy)benzene**

Introduction

1-Iodo-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and material science. Its unique molecular architecture, featuring a reactive iodine atom and a metabolically stable trifluoromethoxy group, makes it a valuable building block for introducing these moieties into more complex molecular scaffolds. The trifluoromethoxy ($-\text{OCF}_3$) group, in particular, is a bioisostere of the methoxy group but with profoundly different electronic properties; it is highly lipophilic and acts as a strong electron-withdrawing group, which can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.^[1]

This guide provides a comprehensive overview of the core physical and chemical properties of **1-Iodo-3-(trifluoromethoxy)benzene**, offering a technical resource for researchers and development professionals. We will delve into its key characteristics, handling protocols, and a validated experimental workflow for purity assessment, grounded in established scientific principles.

Chemical Identity and Core Properties

The fundamental identity of this compound is established by its structural and molecular data.

- IUPAC Name: **1-iodo-3-(trifluoromethoxy)benzene**[\[2\]](#)[\[3\]](#)
- CAS Number: 198206-33-6[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Synonyms: 3-(Trifluoromethoxy)iodobenzene, α,α,α -Trifluoro-3-iodoanisole[\[5\]](#)
- Molecular Formula: C₇H₄F₃IO[\[1\]](#)[\[4\]](#)[\[6\]](#)
- Molecular Weight: 288.01 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)

A summary of its key physical properties is presented below for quick reference.

Property	Value	Source(s)
Appearance	Colorless to light red/green clear liquid	[1]
Density	1.863 - 1.87 g/mL at 25 °C	[1] [6]
Boiling Point	185-186 °C (at atmospheric pressure, lit.) 71 °C (at 32 mmHg)	[1] [5] [6]
Refractive Index (n _{20/D})	1.5200 (lit.)	[6]
Sensitivity	Light Sensitive	[5] [6]
Storage Conditions	Room temperature, sealed in a dry, dark place	[6]

Elaboration on Physicochemical Characteristics State, Appearance, and Purity

1-Iodo-3-(trifluoromethoxy)benzene exists as a clear liquid at standard temperature and pressure.[\[6\]](#) The observed color can range from completely colorless to a slight red or green hue, which may indicate the presence of trace impurities or degradation products, often resulting from light exposure.[\[1\]](#) For high-purity applications, such as in pharmaceutical synthesis, a colorless appearance is preferred.

Density and Volatility

With a density of approximately 1.863 g/mL, the compound is significantly denser than water.^[6] Its boiling point of 185-186 °C indicates moderate volatility.^[6] However, the ability to distill it at a significantly lower temperature under reduced pressure (71 °C at 32 mmHg) is a crucial property, as it allows for purification via vacuum distillation without requiring high temperatures that could lead to thermal decomposition.^{[1][5]}

Refractive Index as a Quality Control Parameter

The refractive index, a dimensionless number that describes how fast light travels through the material, is a critical parameter for the quality control of liquid reagents. The value of 1.5200 for **1-Iodo-3-(trifluoromethoxy)benzene** is a specific signature of the pure compound.^[6] Any significant deviation from this value can indicate the presence of water, solvents, or other impurities, making refractometry a rapid and non-destructive method for preliminary purity assessment.

Stability and Handling

The compound is noted to be light-sensitive.^{[5][6]} Prolonged exposure to light, particularly UV radiation, can induce the homolytic cleavage of the carbon-iodine bond, generating radical species that can lead to discoloration and the formation of impurities. Therefore, it is imperative to store the chemical in amber or opaque containers in a dark location.^[6] It should be kept sealed and dry to prevent hydrolysis or absorption of atmospheric moisture.^[6]

Safety and Hazard Profile

From a safety perspective, **1-Iodo-3-(trifluoromethoxy)benzene** is classified as an irritant.^[3]

- GHS Hazard Statements:
 - H315: Causes skin irritation.^[3]
 - H319: Causes serious eye irritation.^[3]
 - H335: May cause respiratory irritation.^[3]
- Signal Word: Warning^[3]

Handling Protocol:

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal.
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
 - Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Experimental Workflow: Purity Assessment by Gas Chromatography (GC)

Gas chromatography is the definitive method for assessing the purity of volatile and thermally stable compounds like **1-Iodo-3-(trifluoromethoxy)benzene**. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Causality Behind Methodological Choices

- Injector: A split/splitless injector is used. A split injection is chosen for a high-concentration sample to avoid overloading the column, ensuring sharp, symmetrical peaks. The injector temperature is set high enough (250 °C) to ensure rapid and complete vaporization of the analyte without causing thermal degradation.
- Column: A non-polar or mid-polarity column (e.g., DB-5 or HP-5ms) is selected. The separation on such columns is primarily based on the boiling points of the analytes. The

trifluoromethoxy and iodo substituents make the molecule relatively non-polar, making it well-suited for this type of stationary phase.

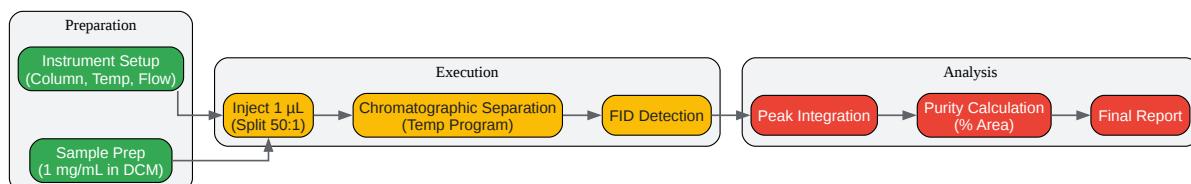
- **Detector:** A Flame Ionization Detector (FID) is the standard choice due to its high sensitivity to organic compounds, robustness, and wide linear range.
- **Temperature Program:** A temperature ramp is employed to ensure that both low-boiling impurities (eluting early) and high-boiling impurities (eluting late) are resolved effectively into sharp peaks.

Step-by-Step Protocol

- **Instrument Preparation:**
 - Install a 30 m x 0.25 mm x 0.25 μ m phenyl-arylene polymer equivalent column (e.g., DB-5ms).
 - Set the carrier gas (Helium or Hydrogen) flow rate to 1.0 mL/min.
 - Set the injector temperature to 250 °C and the detector (FID) temperature to 300 °C.
- **Sample Preparation:**
 - Prepare a ~1 mg/mL solution of **1-Iodo-3-(trifluoromethoxy)benzene** in a high-purity solvent such as Dichloromethane or Ethyl Acetate.
- **Injection:**
 - Inject 1 μ L of the prepared sample using a 50:1 split ratio.
- **Chromatographic Run (Oven Program):**
 - Hold the initial oven temperature at 60 °C for 2 minutes.
 - Ramp the temperature at a rate of 15 °C/min up to 240 °C.
 - Hold the final temperature at 240 °C for 5 minutes.
- **Data Analysis:**

- Integrate all peaks in the resulting chromatogram.
- Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes that all compounds have a similar response factor in the FID, which is a reasonable approximation for purity analysis of a major component.

This self-validating system ensures that any potential impurities with different boiling points will be separated and detected, providing a reliable quantitative measure of the compound's purity.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-Iodo-3-(trifluoromethoxy)benzene [synhet.com]
- 3. 1-Iodo-3-(trifluoromethoxy)benzene | C7H4F3IO | CID 2777293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]

- 5. labsolu.ca [labsolu.ca]
- 6. 1-Iodo-3-(trifluoromethoxy)benzene , 98% , 198206-33-6 - CookeChem [cookechem.com]
- To cite this document: BenchChem. [physical properties of 1-Iodo-3-(trifluoromethoxy)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177675#physical-properties-of-1-iodo-3-trifluoromethoxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com